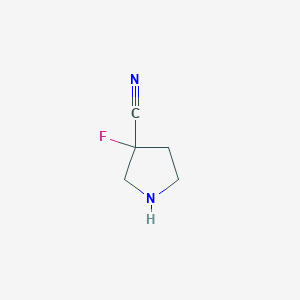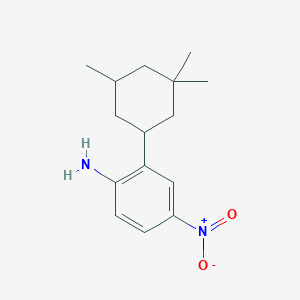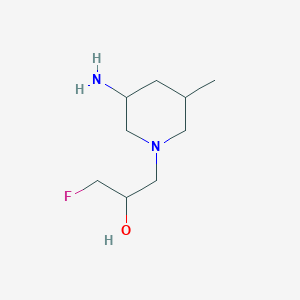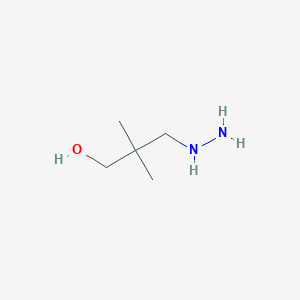
3-Hydrazinyl-2,2-dimethylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazinyl-2,2-dimethylpropan-1-ol is a chemical compound with the molecular formula C5H14N2O It is a hydrazine derivative, characterized by the presence of a hydrazine group (-NH-NH2) attached to a 2,2-dimethylpropan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-2,2-dimethylpropan-1-ol typically involves the reaction of 2,2-dimethylpropan-1-ol with hydrazine hydrate. The reaction is usually carried out under reflux conditions, with the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:
2,2-dimethylpropan-1-ol+hydrazine hydrate→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinyl-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
3-Hydrazinyl-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-2,2-dimethylpropan-1-ol is largely dependent on its chemical reactivity. The hydrazine group can interact with various molecular targets, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This reactivity can be harnessed for biochemical probing or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Hydrazine: A simpler hydrazine derivative with broader applications but higher toxicity.
2,2-Dimethylpropan-1-ol: The parent alcohol compound, lacking the hydrazine group.
Phenylhydrazine: Another hydrazine derivative with different reactivity and applications.
Uniqueness
3-Hydrazinyl-2,2-dimethylpropan-1-ol is unique due to its combination of a hydrazine group and a 2,2-dimethylpropan-1-ol backbone. This structure imparts specific reactivity and properties that are distinct from other hydrazine derivatives, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C5H14N2O |
|---|---|
Molecular Weight |
118.18 g/mol |
IUPAC Name |
3-hydrazinyl-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C5H14N2O/c1-5(2,4-8)3-7-6/h7-8H,3-4,6H2,1-2H3 |
InChI Key |
KIQPQSYPPJEETL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


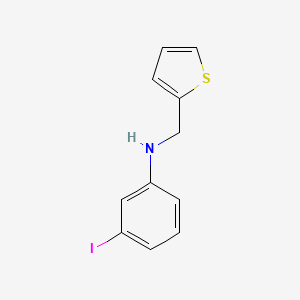
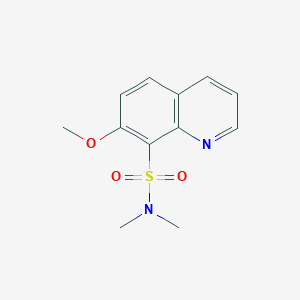
![(Cyclopropylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13248490.png)

![2-[(Propan-2-yl)amino]propane-1,3-diol](/img/structure/B13248497.png)
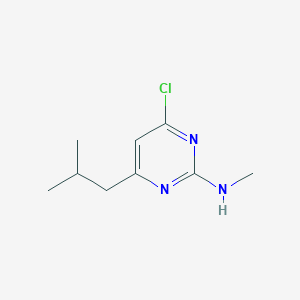
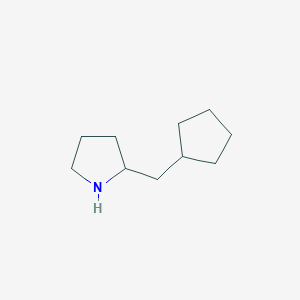

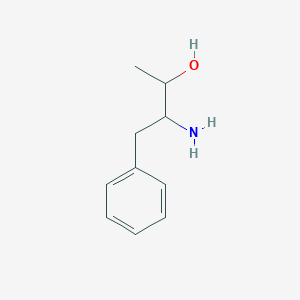
![10,10-Dimethyl-1-oxaspiro[5.5]undecan-7-one](/img/structure/B13248515.png)

